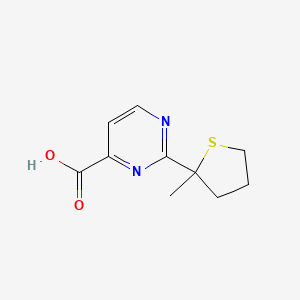
5-(Bromomethyl)-3,3-diethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-3,3-diethylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a bromomethyl group attached to the pyrrolidinone ring, which is further substituted with two ethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3,3-diethylpyrrolidin-2-one typically involves the bromination of 3,3-diethylpyrrolidin-2-one. One common method is to react 3,3-diethylpyrrolidin-2-one with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-3,3-diethylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as converting the bromomethyl group to a carboxyl group.
Reduction: Reduction reactions can be employed to modify the pyrrolidinone ring or the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-(Azidomethyl)-3,3-diethylpyrrolidin-2-one, while oxidation with potassium permanganate could produce 5-(Carboxymethyl)-3,3-diethylpyrrolidin-2-one.
Applications De Recherche Scientifique
5-(Bromomethyl)-3,3-diethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and can be used to introduce bromomethyl functionality into other molecules.
Biology: The compound can be used to study the effects of bromomethyl groups on biological systems, including enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-3,3-diethylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, or other biomolecules. This can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)-3,3-diethylpyrrolidin-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Methyl)-3,3-diethylpyrrolidin-2-one: Lacks the halogen substituent, resulting in different reactivity and properties.
3,3-Diethylpyrrolidin-2-one: The parent compound without any substituents on the pyrrolidinone ring.
Uniqueness
5-(Bromomethyl)-3,3-diethylpyrrolidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.
Propriétés
Formule moléculaire |
C9H16BrNO |
|---|---|
Poids moléculaire |
234.13 g/mol |
Nom IUPAC |
5-(bromomethyl)-3,3-diethylpyrrolidin-2-one |
InChI |
InChI=1S/C9H16BrNO/c1-3-9(4-2)5-7(6-10)11-8(9)12/h7H,3-6H2,1-2H3,(H,11,12) |
Clé InChI |
FLJLHGZLHXCAKX-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC(NC1=O)CBr)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13235138.png)
![2-[(3-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13235146.png)
![{7,7-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235155.png)
![3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B13235168.png)
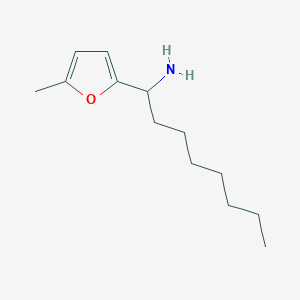
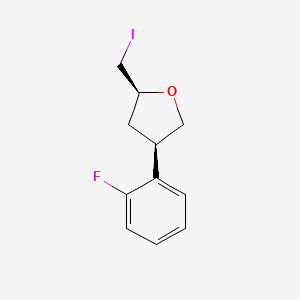
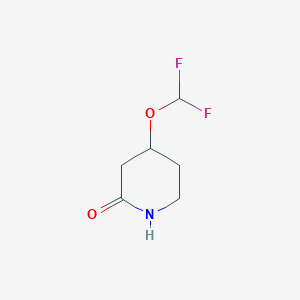
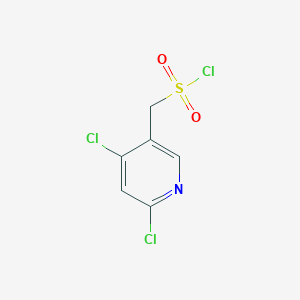
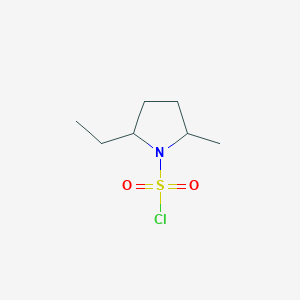

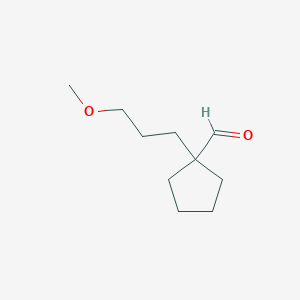

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B13235221.png)
